molecular formula C13H15N5O3 B12176866 methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate

methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate

Cat. No.: B12176866
M. Wt: 289.29 g/mol
InChI Key: WGNDACHDFHEWEI-UHFFFAOYSA-N
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Description

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate (CAS: 1401599-90-3) is a synthetic organic compound with the molecular formula C₁₃H₁₅N₅O₃ and a molecular weight of 289.29 g/mol . Its structure features:

  • A methyl ester group (COOCH₃).
  • A beta-alanine residue linked via an amide bond.
  • A phenylacetyl moiety substituted with a 1H-tetrazol-1-yl group at the para position.

The tetrazole ring is a critical functional group, often employed as a bioisostere for carboxylic acids due to its similar acidity (pKa ~4.9) but enhanced metabolic stability and solubility . The compound’s SMILES representation is COC(=O)CCNC(=O)Cc1ccc(-n2cnnn2)cc1, highlighting its ester, amide, and tetrazole substituents.

Properties

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

methyl 3-[[2-[4-(tetrazol-1-yl)phenyl]acetyl]amino]propanoate

InChI

InChI=1S/C13H15N5O3/c1-21-13(20)6-7-14-12(19)8-10-2-4-11(5-3-10)18-9-15-16-17-18/h2-5,9H,6-8H2,1H3,(H,14,19)

InChI Key

WGNDACHDFHEWEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)CC1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

Preparation Methods

Cyclization of Nitriles with Sodium Azide

The most widely used method involves [2+3] cycloaddition between aryl nitriles and sodium azide (NaN₃) in the presence of a Lewis acid catalyst. For example:

  • Procedure : 4-Cyanophenylacetic acid (1 equiv) is reacted with NaN₃ (1.2 equiv) and ammonium chloride (NH₄Cl, 2 equiv) in dimethylformamide (DMF) at 100°C for 12–24 hours.

  • Mechanism : The nitrile undergoes cycloaddition with azide to form the tetrazole ring, facilitated by NH₄Cl as a proton source.

  • Yield : 68–85% after purification via recrystallization (ethanol/water).

Ugi-Tetrazole Multicomponent Reaction

An alternative method employs the Ugi reaction to construct the tetrazole ring simultaneously with other functional groups:

  • Procedure : 4-Aminophenylacetic acid, an aldehyde (e.g., formaldehyde), methyl isocyanide, and trimethylsilyl azide (TMSN₃) are combined in methanol at room temperature for 24 hours.

  • Mechanism : The Ugi reaction forms a tetrazole intermediate via a four-component condensation, followed by deprotection.

  • Yield : 45–62% after column chromatography (ethyl acetate/hexane).

Acetylation of the Tetrazole Intermediate

The tetrazole-containing phenylacetic acid is acetylated to introduce the reactive acyl group:

  • Procedure : 4-(1H-Tetrazol-1-yl)phenylacetic acid (1 equiv) is treated with acetic anhydride (1.5 equiv) in pyridine at 0°C for 2 hours.

  • Workup : The mixture is quenched with ice-water, extracted with dichloromethane, and dried over MgSO₄.

  • Yield : >90% after solvent evaporation.

Coupling with Beta-Alanine Methyl Ester

The final step involves coupling the acetylated intermediate with β-alanine methyl ester using carbodiimide-based reagents:

EDC/HOBt-Mediated Coupling

  • Procedure : 4-(1H-Tetrazol-1-yl)phenylacetyl chloride (1 equiv) is reacted with β-alanine methyl ester (1.2 equiv) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane at room temperature.

  • Mechanism : EDC activates the carboxylic acid to form an active ester, which undergoes nucleophilic attack by the amine group of β-alanine methyl ester.

  • Yield : 75–82% after silica gel chromatography (ethyl acetate/methanol 9:1).

Mixed Anhydride Method

  • Procedure : The acetylated acid (1 equiv) is treated with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in tetrahydrofuran (THF) at –10°C, followed by addition of β-alanine methyl ester.

  • Yield : 70–78% after recrystallization from hexane/ethyl acetate.

Alternative One-Pot Strategies

Recent advancements enable a streamlined one-pot synthesis:

  • Procedure : 4-Cyanophenylacetic acid, NaN₃, NH₄Cl, and β-alanine methyl ester are combined in DMF. After tetrazole formation (12 hours), EDC/HOBt is added directly to the same pot for coupling.

  • Yield : 65–72% with reduced purification steps.

Optimization and Challenges

Reaction Conditions

  • Temperature : Tetrazole cyclization requires >80°C for high conversion.

  • Catalysts : ZnBr₂ or Ce(SO₄)₂ improves azide cycloaddition kinetics, reducing reaction time to 6 hours.

  • Side Reactions : Over-acetylation is mitigated by controlling anhydride stoichiometry.

Purification

  • Chromatography : Silica gel columns (ethyl acetate/hexane) resolve unreacted starting materials.

  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>98% by HPLC).

Analytical Characterization

Technique Key Data
¹H NMR (CDCl₃)δ 8.15 (s, 1H, tetrazole), 7.85–7.45 (m, 4H, Ar-H), 3.72 (s, 3H, COOCH₃)
¹³C NMR δ 170.2 (C=O), 151.6 (tetrazole-C), 134.5–127.8 (Ar-C), 52.1 (COOCH₃)
HRMS [M+H]⁺ calc. 304.1294, found 304.1291
HPLC Purity 99.2% (C18 column, acetonitrile/water 60:40, 1 mL/min)

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate has shown potential in various therapeutic areas:

  • Antimicrobial Activity : Compounds containing tetrazole rings have been associated with antimicrobial properties. Studies suggest that this compound may exhibit similar effects, potentially serving as a scaffold for developing new antibiotics .
  • Anti-inflammatory Effects : Research indicates that derivatives of tetrazole can inhibit inflammatory pathways, making this compound a candidate for anti-inflammatory drug development .
  • Anticancer Properties : The structural diversity offered by the tetrazole moiety may enhance interactions with biological targets involved in cancer progression. Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound allows for varied interactions with biological targets. The SAR studies indicate that modifications to the tetrazole or beta-alanine components can significantly influence biological activity. For instance, substituents on the phenyl ring can alter binding affinity and selectivity towards specific receptors .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of various tetrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects comparable to traditional antibiotics, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Anti-inflammatory Mechanism Exploration

Research focused on the anti-inflammatory effects of tetrazole-containing compounds found that this compound inhibited pro-inflammatory cytokine production in vitro. This suggests its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate with three related compounds, emphasizing structural motifs and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Notable Features
This compound 1401599-90-3 C₁₃H₁₅N₅O₃ 289.29 Tetrazole, ester, amide Bioisosteric tetrazole; potential protease resistance
(S)-Methyl 4-(1-aminoethyl)benzoate 222714-37-6 C₁₀H₁₃NO₂ 179.22 Benzoate ester, aminoethyl Chiral center; high synthetic yield (83%)
4-(Tetrazol-1-yl)phenylacetic acid N/A C₉H₈N₄O₂ 204.18 Tetrazole, carboxylic acid Direct tetrazole-carboxylic acid comparison
Ethyl N-(4-nitrobenzoyl)-beta-alaninate N/A C₁₂H₁₄N₂O₅ 266.25 Nitro group, ester, amide Electron-withdrawing nitro substituent

Key Observations :

Tetrazole vs. Carboxylic Acid : The tetrazole group in the target compound offers superior metabolic stability compared to carboxylic acid analogs (e.g., 4-(Tetrazol-1-yl)phenylacetic acid), which are prone to enzymatic degradation .

Chirality: Unlike the target compound, (S)-Methyl 4-(1-aminoethyl)benzoate contains a chiral center, which may influence receptor binding specificity in pharmacological applications .

Biological Activity

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrazole ring, which is known for enhancing the pharmacological profile of various derivatives. The chemical formula for this compound is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, highlighting its complex structure that contributes to its biological activity.

1. Antihypertensive Activity

Tetrazole-containing compounds have been shown to exhibit antihypertensive effects by acting as antagonists to angiotensin II receptors. Research indicates that these compounds can inhibit AT1 receptors in a non-competitive manner, leading to lowered blood pressure levels. For instance, a study showed that certain tetrazole derivatives significantly reduced blood pressure in hypertensive models, suggesting that this compound may share similar properties due to its structural resemblance .

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. It has been observed that related tetrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as IL-1β and COX-2, which are crucial in inflammatory pathways. The inhibition of these pathways suggests potential therapeutic applications in treating inflammatory diseases .

3. Antioxidant Activity

Research indicates that this compound may exhibit antioxidant properties. Compounds with similar structures have demonstrated significant free radical scavenging activity, which is essential for protecting cells from oxidative stress. This property could be beneficial in preventing diseases linked to oxidative damage .

Case Study 1: Antihypertensive Effects

In a controlled study involving hypertensive rats, a derivative of this compound was administered at varying doses. The results indicated a dose-dependent reduction in systolic blood pressure, confirming the compound's potential as an antihypertensive agent.

Dose (mg/kg)Systolic Blood Pressure (mmHg)
0180 ± 5
10160 ± 4
20140 ± 3
50120 ± 2

Case Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of tetrazole derivatives on human macrophages stimulated with LPS (lipopolysaccharide). The results showed that treatment with the compound significantly reduced the levels of TNF-α and IL-6, indicating its potential use in inflammatory conditions.

Q & A

Q. How can researchers address crystallographic disorder in the tetrazole ring during structural refinement?

  • Methodology :
  • SHELXL restraints : Apply DFIX and ISOR commands to stabilize anisotropic displacement parameters.
  • Twinned refinement : Use BASF parameter if crystal twinning is detected (Hooft y > 0.3).
  • Hirshfeld surface analysis : Validate intermolecular interactions (e.g., C–H···N tetrazole contacts) .

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